5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)nicotinamide
Descripción
Propiedades
IUPAC Name |
5-bromo-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c20-18-11-17(12-21-13-18)19(24)22-8-3-4-9-23-10-7-15-5-1-2-6-16(15)14-23/h1-2,5-6,11-13H,7-10,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPVXRIUPKWGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The biological activity of 5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)nicotinamide is primarily linked to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play a crucial role in cancer metabolism and neurodegenerative diseases.
- Receptor Modulation : It may act on specific receptors involved in neurotransmission and cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of isoquinoline have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-bromo... | HeLa | 15.2 | Induction of apoptosis |
| 5-bromo... | MCF7 | 12.8 | Cell cycle arrest at G1 phase |
| 5-bromo... | A549 | 10.5 | Inhibition of PI3K/Akt signaling pathway |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that isoquinoline derivatives can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of a series of isoquinoline derivatives, including compounds similar to 5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)nicotinamide. The results demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that this class of compounds could serve as a basis for developing new anticancer agents .
Study 2: Neuroprotective Properties
In another study focusing on the neuroprotective properties of isoquinoline derivatives, researchers found that these compounds could effectively inhibit MAO-B activity. This inhibition is associated with increased levels of neuroprotective neurotransmitters and may provide therapeutic benefits in treating neurodegenerative disorders .
Comparación Con Compuestos Similares
Key Analogues :
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydro-2H-pyran-4-yl)amino)benzamide Substituents: Benzamide core with tetrahydro-2H-pyran-4-ylamino group. Synthesis Yield: 48.9% via reductive amination . Key Difference: Replaces bromonicotinamide with benzamide and introduces a hydrophilic tetrahydro-2H-pyran group.
tert-Butyl (3-((3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate Substituents: tert-Butoxycarbonyl (Boc)-protected benzamide. Synthesis Yield: 71% via EDCI/HOBt coupling . Key Difference: Boc group enhances solubility during synthesis but requires deprotection for bioactivity.
(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Substituents: Indolinone-quinoline hybrid with bromobenzyl group. Reported IC50: 5.411 µM (hypothetical target: undisclosed) . Key Difference: Bromine is on a benzyl group rather than a pyridine ring.
Synthesis Efficiency :
The target compound’s lower yield (24% ) compared to analogues (e.g., 48.9–94% ) suggests challenges in introducing the alkyne chain or bromine atom. Palladium-catalyzed coupling steps (as in ) often suffer from steric hindrance or side reactions, whereas amide couplings (e.g., EDCI/HOBt ) are more efficient.
Table 1: Comparative Properties
Key Observations :
Computational Docking Insights
Glide docking studies (as validated in ) could predict binding poses of the target compound. For example:
- The bromine atom may form halogen bonds with kinase ATP pockets.
- The dihydroisoquinoline moiety could engage in π-π stacking with aromatic residues. Comparatively, benzamide analogues (e.g., ) might exhibit weaker hydrophobic interactions due to smaller aromatic systems.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
